Benzo(e)pyrene-d12

Description

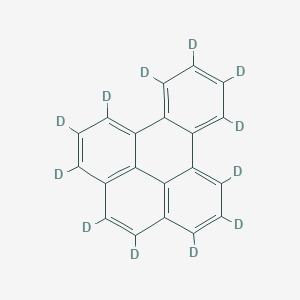

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[e]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVHTIQJNYSSKO-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C4=C3C5=C(C(=C(C(=C25)[2H])[2H])[2H])C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584153 | |

| Record name | (~2~H_12_)Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205440-82-0 | |

| Record name | (~2~H_12_)Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205440-82-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzo(e)pyrene-d12: A Technical Guide for Researchers

CAS Number: 205440-82-0

This in-depth technical guide provides comprehensive information on Benzo(e)pyrene-d12 for researchers, scientists, and drug development professionals. The document covers the compound's properties, analytical applications, and relevant biological pathways, with a focus on presenting clear, actionable data and methodologies.

Compound Properties and Identification

This compound is the deuterated form of Benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH). The "d12" designation signifies that the twelve hydrogen atoms in the Benzo(e)pyrene molecule have been replaced with deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis of PAHs.[1]

| Property | Value | Source |

| CAS Number | 205440-82-0 | [1][2] |

| Molecular Formula | C₂₀D₁₂ | [2] |

| Molecular Weight | 264.38 g/mol | [2] |

| Isotopic Purity | 98 atom % D | |

| Appearance | Colorless crystals or white crystalline solid | |

| Melting Point | 177-180 °C | |

| Synonyms | 4,5-Benzopyrene-d12, 1,2-Benzopyrene-d12 | |

| Unlabelled CAS Number | 192-97-2 |

Experimental Protocols: Analytical Applications

This compound is predominantly used as an internal standard in the analysis of PAHs in various environmental and biological matrices. Its chemical similarity to the target analytes and its distinct mass spectrometric signature allow for accurate quantification by correcting for sample loss during preparation and analysis.

Analysis of PAHs in Olive Oil via GC-MS/MS

This method describes the determination of twelve PAHs in olive oil using gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as one of the internal standards.

Sample Preparation (with Saponification):

-

Weigh 0.5 g of the olive oil sample into a 15 mL centrifuge tube.

-

For spiked samples, add a known amount of PAH working solution and vortex for 30 seconds.

-

Add 40 μL of the deuterated PAH internal standard working solution (containing this compound at 500 ng/mL) and vortex for 30 seconds.

-

Allow the sample to stand for five minutes before saponification.

-

Add an ethanolic solution of potassium hydroxide (1.5 M).

-

The sample then undergoes solid-phase extraction (SPE) for cleanup using a styrene/divinyl benzene resin.

GC-MS/MS Analysis: The extracts are analyzed by GC-MS/MS. The use of deuterated internal standards, including this compound, allows for accurate quantification of the target PAHs.

Analysis of PAHs in Water by HPLC with Fluorescence and Diode Array Detection

This protocol outlines the analysis of 17 PAHs in water samples using High-Performance Liquid Chromatography (HPLC) with both Diode Array Detection (DAD) and Fluorescence Detection (FLD).

Sample Preparation:

-

A 1 L water sample is extracted using a C18 Solid Phase Extraction (SPE) cartridge.

-

The SPE cartridge is washed with HPLC-grade water and then dried with nitrogen.

-

The PAHs are eluted from the cartridge with dichloromethane (DCM).

-

The eluate is concentrated with a stream of nitrogen, and the solvent is exchanged to acetonitrile to a final volume of 1.0 mL.

HPLC Analysis: The prepared sample is injected into an HPLC system. A ZORBAX Eclipse PAH column (4.6 mm × 150 mm, 3.5 µm) is used for separation. A programmed fluorescence detector provides high sensitivity for trace analysis of PAHs.

Determination of Benzo[a]pyrene in Coal Tar and Pitch Products by Automated SPE-GC/MS

This method details the automated analysis of Benzo[a]pyrene and Benz[a]anthracene in complex matrices like coal tar and pitch.

Sample Preparation and Analysis:

-

Samples are dissolved in tetrahydrofuran (THF), and an internal standard solution containing Benzo[a]pyrene-d12 is added.

-

The vials are placed in an autosampler that performs automated Solid Phase Extraction (SPE) cleanup on silica gel cartridges.

-

The cleaned-up sample is then automatically injected into the GC/MS system.

-

Selected Ion Monitoring (SIM) is used for quantification, with m/z 264 and 260 monitored for Benzo[a]pyrene-d12.

Metabolic and Signaling Pathways

While this compound is primarily an analytical tool, understanding the biological pathways of its non-deuterated counterpart is crucial for toxicological and metabolic studies where it might be used as a tracer.

Metabolic Pathway of Benzo(e)pyrene

The metabolism of Benzo(e)pyrene in biological systems is a detoxification process, but it can also lead to the formation of reactive metabolites. The major metabolic pathway involves the formation of dihydrodiols and their conjugates.

Caption: Metabolic pathway of Benzo(e)pyrene.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Benzo[a]pyrene

Benzo[a]pyrene, a potent carcinogen and isomer of Benzo(e)pyrene, is a well-known activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is central to the toxic effects of many PAHs. Upon entering the cell, Benzo[a]pyrene binds to the AhR, leading to the transcription of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by Benzo[a]pyrene.

References

Technical Guide on Benzo(e)pyrene-d12: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzo(e)pyrene-d12, a deuterated polycyclic aromatic hydrocarbon (PAH). It covers its fundamental molecular properties, its primary application as an internal standard in quantitative analysis, a detailed experimental protocol for its use, and the key biological signaling pathway influenced by its non-deuterated counterpart, Benzo(e)pyrene.

Core Molecular Data

This compound is a stable isotope-labeled form of Benzo(e)pyrene, a five-ring polycyclic aromatic hydrocarbon. The replacement of hydrogen atoms with deuterium atoms results in a higher molecular weight, which allows it to be distinguished from the native compound in mass spectrometry-based analyses. This property makes it an ideal internal standard for accurate quantification in complex matrices.

Molecular Properties

The key molecular properties of this compound and its corresponding non-deuterated analog are summarized below for direct comparison.

| Property | This compound | Benzo(e)pyrene |

| Chemical Formula | C₂₀D₁₂ | C₂₀H₁₂[1] |

| Molecular Weight | ~264.38 g/mol [2][3] | ~252.31 g/mol [1] |

| CAS Number | 205440-82-0 | 192-97-2 |

| Appearance | Colorless crystals or white crystalline solid | Colorless crystals or white crystalline solid |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Application in Quantitative Analysis

The primary utility of this compound in research and drug development is its role as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for high-accuracy quantification of trace-level compounds in complex samples such as environmental matrices, foodstuffs, and biological tissues.

When added to a sample at a known concentration prior to extraction and analysis, this compound experiences the same sample preparation losses and ionization suppression or enhancement effects as the native Benzo(e)pyrene. By measuring the ratio of the native analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in the analytical process.

Logical Workflow for Isotope Dilution Analysis

The following diagram illustrates the logical workflow for using a deuterated internal standard like this compound in a quantitative analytical method.

References

The Role of Benzo(e)pyrene-d12 in Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzo(e)pyrene-d12 is a deuterated form of the polycyclic aromatic hydrocarbon (PAH) Benzo(e)pyrene. Its primary application in scientific research is as an internal standard for the quantitative analysis of PAHs in a variety of matrices. This guide provides a comprehensive overview of its use, particularly in chromatographic methods, supported by experimental protocols and data.

Due to their ubiquity and potential carcinogenicity, the accurate quantification of PAHs in environmental and biological samples is of paramount importance. The use of isotopically labeled internal standards, such as this compound, is a critical component of robust analytical methodologies, ensuring high accuracy and precision by compensating for sample matrix effects and variations in analytical procedures.

Core Application: Internal Standard in Chromatographic Analysis

This compound is predominantly used as an internal standard in analytical methods, most notably in Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is a compound with similar chemical and physical properties to the analytes of interest, which is added in a known quantity to every sample, standard, and blank. By comparing the detector response of the native PAH to that of its deuterated counterpart, analysts can correct for variations in extraction efficiency, sample volume, and instrument response.

Deuterated PAHs are ideal for this purpose as they co-elute with the non-deuterated analytes but are distinguishable by their higher mass-to-charge ratio in the mass spectrometer. This allows for precise quantification even in complex sample matrices.

Experimental Protocol: Quantification of PAHs in Soil by GC-MS

The following is a representative experimental protocol for the analysis of PAHs in soil, employing this compound as part of an internal standard mixture. This protocol is a composite of established methodologies.

1. Preparation of Standards

-

Stock Standard Solution: Prepare a stock solution containing the target PAHs at a concentration of 1000 µg/mL in a suitable solvent such as cyclohexane.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 5 to 500 ng/mL.

-

Internal Standard Solution: Prepare an internal standard solution containing this compound and other deuterated PAHs (e.g., Naphthalene-d8, Phenanthrene-d10, Chrysene-d12, Perylene-d12) at a concentration of 20 ng/µL in cyclohexane. A known volume (e.g., 5 µL) of this solution is added to each calibration standard and sample extract prior to analysis.

2. Sample Preparation: Accelerated Solvent Extraction (ASE)

-

Sample Homogenization: Air-dry the soil sample and sieve to remove large debris.

-

Extraction Cell Preparation: Place a cellulose filter at the bottom of an extraction cell. Mix approximately 10 g of the homogenized soil sample with a drying agent like anhydrous sodium sulfate.

-

Spiking: Add a known amount of the internal standard solution directly to the sample in the extraction cell.

-

Extraction: Perform accelerated solvent extraction using a mixture of acetone and dichloromethane (1:1, v/v) at elevated temperature and pressure.

-

Concentration: Concentrate the resulting extract to a final volume of 1 mL.

3. Sample Cleanup: Solid Phase Extraction (SPE)

-

To remove interfering compounds, the extract can be cleaned up using a silica gel SPE cartridge.

-

Condition the cartridge with an appropriate solvent.

-

Load the sample extract onto the cartridge.

-

Elute the PAHs with a suitable solvent mixture (e.g., hexane and dichloromethane).

-

Concentrate the eluate to the final volume for analysis.

4. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

Column: A capillary column suitable for PAH analysis, such as a DB-5ms, is employed.

-

Injection: Inject a 1 µL aliquot of the final extract in splitless mode.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all analytes.

-

Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for each target PAH and deuterated internal standard. For this compound, the molecular ion (m/z 264) is typically used for quantification.

Data Presentation

The following tables summarize typical quantitative data from PAH analysis using deuterated internal standards.

| Parameter | Value | Reference |

| Linearity Range | 5 - 500 ng/mL | |

| Correlation Coefficient (r²) | > 0.995 | |

| Method Detection Limit (MDL) | 0.2 - 0.7 µg/kg | |

| Limit of Quantification (LOQ) | 0.8 - 2.8 µg/kg |

| Analyte | Average Recovery (%) | Relative Standard Deviation (%) |

| Naphthalene | 95 | < 10 |

| Acenaphthene | 98 | < 10 |

| Fluorene | 102 | < 10 |

| Phenanthrene | 101 | < 10 |

| Anthracene | 99 | < 10 |

| Fluoranthene | 105 | < 10 |

| Pyrene | 103 | < 10 |

| Benz(a)anthracene | 97 | < 10 |

| Chrysene | 98 | < 10 |

| Benzo(b)fluoranthene | 96 | < 10 |

| Benzo(k)fluoranthene | 95 | < 10 |

| Benzo(a)pyrene | 94 | < 10 |

| Indeno(1,2,3-cd)pyrene | 92 | < 15 |

| Dibenz(a,h)anthracene | 91 | < 15 |

| Benzo(g,h,i)perylene | 93 | < 15 |

Note: Recovery data is representative and can vary depending on the specific matrix and extraction method.

Visualizations

Experimental Workflow for PAH Analysis in Soil

Caption: Workflow for the analysis of PAHs in soil using this compound.

Internal Standard Quantification Principle

A Technical Guide to Benzo(e)pyrene-d12: Sourcing and Application for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of Benzo(e)pyrene-d12, a critical analytical standard in environmental and toxicological research. This document outlines key suppliers, presents detailed experimental protocols for its use as an internal standard, and visualizes the relevant biological signaling pathways.

Sourcing and Procurement of this compound

This compound is a deuterated form of Benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH). The deuterium labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it is chemically identical to the native compound but has a different mass-to-charge ratio. Several reputable suppliers offer this compound for research purposes. The following table summarizes key information from various suppliers to aid in purchasing decisions.

| Supplier | Product Number | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | [Product specific] | 205440-82-0 | 264.38 | 98 atom % D | 98% (CP) | Custom packaging available |

| LGC Standards | CDN-D-2297 | 205440-82-0 | 264.1692 | 98 atom % D | min 98% | 0.01 g |

| Santa Cruz Biotechnology | sc-210085 | 205440-82-0 | 264.38 | ≥98% | ≥98% | Inquire for availability |

| C/D/N Isotopes | D-2297 | 205440-82-0 | 264.39 | 98 atom % D | - | 0.01 g |

| MedChemExpress | HY-132860S | 205440-82-0 | - | - | - | Inquire for availability |

| Chiron | 1525.20-100-TX5 | 205440-82-0 | - | - | - | 100 µg/mL in toluene (1 mL) |

Experimental Protocols: Quantification of Benzo(e)pyrene using Isotope Dilution GC-MS

The following is a detailed methodology for the quantification of Benzo(e)pyrene in a sample matrix (e.g., environmental water, biological tissue) using this compound as an internal standard via gas chromatography-mass spectrometry (GC-MS). This protocol is based on established methods for PAH analysis.[1][2]

Sample Preparation and Extraction

-

Spiking with Internal Standard: Accurately weigh a known amount of the sample. Spike the sample with a known amount of this compound solution at a concentration that is expected to be within the calibration range.

-

Extraction:

-

For Water Samples: Perform liquid-liquid extraction using a non-polar solvent such as dichloromethane or hexane.

-

For Solid/Tissue Samples: Perform Soxhlet extraction or pressurized liquid extraction with an appropriate solvent mixture (e.g., hexane/acetone).

-

-

Cleanup: The crude extract may contain interfering compounds. A cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge is recommended.

-

Concentration: The cleaned extract is then concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating PAHs.

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the PAHs. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. The characteristic ions for Benzo(e)pyrene (m/z 252) and this compound (m/z 264) are monitored.

-

Quantification

The concentration of Benzo(e)pyrene in the sample is determined by comparing the peak area ratio of the native compound to the deuterated internal standard against a calibration curve.

Signaling Pathways and Toxicological Relevance

Benzo(e)pyrene, like other PAHs, is known to exert its toxic and carcinogenic effects through interaction with cellular signaling pathways.[3] The primary pathway implicated is the Aryl hydrocarbon Receptor (AhR) signaling pathway.[4][5] this compound, being chemically identical to its non-deuterated counterpart, is a valuable tool for studying the metabolic activation and toxicokinetics of Benzo(e)pyrene without altering its biological activity.

Aryl hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in xenobiotic metabolism. Upon binding of a ligand such as Benzo(e)pyrene, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcriptional activation of genes encoding drug-metabolizing enzymes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. These enzymes metabolize PAHs into reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.

References

- 1. tdi-bi.com [tdi-bi.com]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for Sample Preparation in PAH Analysis Utilizing Benzo(e)pyrene-d12

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1][2] Accurate quantification of PAHs in various matrices such as soil, water, and food is crucial for monitoring and risk assessment. This application note provides a detailed protocol for the extraction and cleanup of samples for the analysis of PAHs, featuring the use of Benzo(e)pyrene-d12 as an internal standard to ensure accuracy and precision in quantitative analysis.

The analytical process for determining PAHs in environmental samples typically involves three main stages: extraction of the analytes from the sample matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis.[3] The choice of extraction and cleanup methods is critical and depends on the sample matrix and the specific PAHs of interest. This protocol outlines a robust procedure applicable to a range of environmental samples.

Materials and Reagents

-

Solvents (Pesticide grade or equivalent): Dichloromethane, Hexane, Acetone, Acetonitrile, Cyclohexane, Toluene[3][4]

-

Internal Standard: this compound

-

Surrogate Standards (optional): Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12

-

PAH Standard Mixture: Containing the target PAHs for calibration

-

Drying Agent: Anhydrous Sodium Sulfate

-

Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges

-

Glassware: Beakers, flasks, graduated cylinders, separatory funnels, vials

-

Equipment: Soxhlet extractor, rotary evaporator or nitrogen evaporator, ultrasonic bath, vortex mixer, analytical balance

Experimental Protocol

Sample Collection and Storage

Proper sample collection is critical to avoid contamination. Samples should be collected in glass containers and stored at 4°C in the dark to prevent photodegradation of PAHs.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

3.2.1. Soil and Sediment Samples (Soxhlet Extraction)

-

Homogenize the soil or sediment sample.

-

Weigh approximately 10-20 g of the homogenized sample into a pre-cleaned extraction thimble.

-

Spike the sample with a known amount of this compound internal standard solution. If using surrogate standards, spike the sample with the surrogate mixture as well.

-

Place the thimble in the Soxhlet extractor.

-

Extract the sample for 16-24 hours with a suitable solvent mixture, such as dichloromethane/acetone (1:1, v/v).

-

After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

3.2.2. Water Samples (Liquid-Liquid Extraction)

-

Measure 1 L of the water sample into a separatory funnel.

-

Spike the sample with the this compound internal standard solution.

-

Add 60 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and drain the organic (bottom) layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

-

Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to 1-2 mL.

Cleanup

Cleanup is a crucial step to remove interfering compounds from the sample extract.

3.3.1. Solid Phase Extraction (SPE) Cleanup

-

Condition a silica gel or Florisil SPE cartridge by passing 5-10 mL of hexane through it. Do not allow the cartridge to go dry.

-

Load the concentrated extract onto the top of the SPE cartridge.

-

Elute interfering compounds with a non-polar solvent like hexane.

-

Elute the PAHs with a more polar solvent or solvent mixture, such as dichloromethane/hexane (1:1, v/v). The exact solvent composition and volume should be optimized based on the specific PAHs and the sorbent used.

-

Collect the PAH fraction and concentrate it to a final volume of 1 mL for instrumental analysis.

Instrumental Analysis (GC-MS)

-

Analyze the final extract using a Gas Chromatograph-Mass Spectrometer (GC-MS) operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Prepare a calibration curve using the PAH standard mixture, with each standard also containing the this compound internal standard at the same concentration as in the samples.

-

The quantification of each PAH is based on the ratio of its peak area to the peak area of this compound.

Data Presentation

The use of this compound as an internal standard allows for the correction of analyte losses during sample preparation and instrumental analysis, leading to more accurate and reliable quantitative results.

| Parameter | Typical Value | Reference |

| Recovery of this compound | 80-120% | |

| Method Detection Limit (MDL) | 0.01 - 1 µg/kg (matrix dependent) | |

| Limit of Quantification (LOQ) | 0.05 - 2 µg/kg (matrix dependent) | |

| Linearity (R²) | > 0.995 |

Experimental Workflow Diagram

Caption: Workflow for PAH sample preparation.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logic of internal standard correction.

References

Application Notes and Protocols for Benzo(e)pyrene-d12 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Benzo(e)pyrene-d12 as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in various environmental matrices. This compound is a deuterated analog of Benzo(e)pyrene, a common environmental pollutant. Its use as an internal standard is crucial for accurate quantification by correcting for analyte losses during sample preparation and instrumental analysis.

Introduction to this compound as an Internal Standard

This compound is an isotopically labeled compound where twelve hydrogen atoms are replaced by deuterium atoms. This mass shift of +12 atomic mass units allows it to be distinguished from the native Benzo(e)pyrene by mass spectrometry (MS), while exhibiting nearly identical chemical and physical properties.[1] This similarity in behavior is the primary reason for its use as an ideal internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the determination of PAHs.[2][3] The use of deuterated PAHs as internal standards is a widely accepted practice and is recommended by various environmental protection agencies.

Key Advantages:

-

Accurate Quantification: Compensates for the loss of target analytes during sample extraction, cleanup, and analysis.

-

Improved Precision and Reproducibility: Minimizes variations arising from matrix effects and instrumental drift.

-

Method Validation: Essential for validating the accuracy and reliability of analytical methods for PAH analysis.

Experimental Protocols

The following protocols outline the general steps for the analysis of PAHs in environmental samples using this compound as an internal standard. Specific parameters may need to be optimized based on the sample matrix and the analytical instrumentation available.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. Below are protocols for common environmental samples.

Protocol 2.1.1: Soil and Sediment Samples (Soxhlet Extraction)

-

Sample Homogenization: Air-dry the soil or sediment sample, remove any large debris, and homogenize by grinding and sieving.

-

Spiking with Internal Standard: Accurately weigh approximately 10 g of the homogenized sample into a Soxhlet extraction thimble. Spike the sample with a known amount of this compound standard solution. A typical spiking level is 100 ng.

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 200 mL of a suitable solvent, such as dichloromethane (DCM) or a mixture of hexane and acetone (1:1, v/v), to the boiling flask. Extract the sample for 16-24 hours.

-

Concentration: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Solvent Exchange: Exchange the solvent to hexane for cleanup.

Protocol 2.1.2: Water Samples (Liquid-Liquid Extraction - LLE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C. If residual chlorine is present, dechlorinate with sodium thiosulfate. Acid preservation is often recommended.

-

Spiking with Internal Standard: Measure 1 L of the water sample into a separatory funnel. Spike the sample with a known amount of this compound standard solution.

-

Extraction: Add 60 mL of dichloromethane (DCM) to the separatory funnel and shake vigorously for 2 minutes, venting periodically. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

Drying and Concentration: Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Protocol 2.1.3: Biota Samples (e.g., Fish, Shellfish) (QuEChERS Method)

-

Sample Homogenization: Homogenize the edible tissue of the biota sample.

-

Spiking with Internal Standard: Weigh 2-10 g of the homogenized tissue into a 50 mL centrifuge tube. Add a deuterated PAH mixture containing this compound.

-

Extraction: Add ultrapure water, acetone, and ethyl acetate/isooctane. Also add magnesium sulfate (MgSO4) and sodium chloride (NaCl) to induce phase separation. Vortex the tube vigorously.

-

Centrifugation: Centrifuge the tube to separate the organic layer.

-

Cleanup: The extract may require further cleanup using solid-phase extraction (SPE) to remove lipids and other interferences.

Extract Cleanup (Solid-Phase Extraction - SPE)

Cleanup is often necessary to remove interfering compounds from the sample extract, especially for complex matrices.

-

Column Conditioning: Condition a silica gel or Florisil SPE cartridge by passing a suitable solvent (e.g., hexane) through it.

-

Sample Loading: Load the concentrated extract onto the SPE cartridge.

-

Elution of Interferences: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic hydrocarbons.

-

Elution of PAHs: Elute the PAHs with a more polar solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).

-

Final Concentration: Concentrate the eluted fraction to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.

Instrumental Analysis (GC-MS)

Gas Chromatography coupled with Mass Spectrometry is a common technique for the analysis of PAHs.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.

-

Injector: Splitless injection is preferred for trace analysis. Injector temperature is typically set to 280-300°C.

-

Oven Temperature Program: A temperature program is used to separate the PAHs. A typical program might start at 60°C, hold for 1 minute, then ramp to 300°C at a rate of 6-10°C/min, and hold for a final period.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) ionization at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. The characteristic ions for Benzo(e)pyrene (m/z 252) and this compound (m/z 264) are monitored.

-

Mass Range: The mass spectrometer should be capable of scanning a suitable mass range to include all target PAHs and internal standards.

-

Data Presentation

The following tables summarize typical quantitative data obtained in PAH analysis using deuterated internal standards.

Table 1: Typical GC-MS SIM Ions for Benzo(e)pyrene and this compound

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Benzo(e)pyrene | 252 | 250, 253 |

| This compound | 264 | 260, 262 |

Table 2: Representative Recovery Rates for PAHs in Different Matrices

| Matrix | Extraction Method | PAH Surrogate | Average Recovery (%) | Reference |

| Soil | Soxhlet | Deuterated PAHs | 80 - 90 | |

| Seafood | QuEChERS | Deuterated PAH mixture | 60 - 120 | |

| Water | LLE | Not specified | Not specified | |

| Plant Material | Various | Benzo[a]pyrene | Can have significant losses |

Table 3: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for PAHs

| Analyte | MDL (ng/g) | LOQ (ng/g) | Reference |

| PAHs (general) | 0.033 - 0.068 | 0.500 |

Visualizations

The following diagrams illustrate the workflow and key relationships in the analysis of environmental samples for PAHs using this compound.

Caption: General workflow for PAH analysis using this compound.

Caption: Logic of internal standard correction in mass spectrometry.

References

Application Note: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil using Benzo(e)pyrene-d12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a group of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants, primarily originating from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Many PAHs are known for their carcinogenic and mutagenic properties, posing a significant risk to human health and the environment.[1][2] Accurate and reliable quantification of PAHs in soil is crucial for environmental monitoring, risk assessment, and remediation studies.

This application note details a robust and sensitive method for the quantification of 16 priority PAHs in soil, as listed by the U.S. Environmental Protection Agency (EPA), using gas chromatography-mass spectrometry (GC-MS). The method incorporates the use of a deuterated internal standard, Benzo(e)pyrene-d12, to ensure high accuracy and precision by correcting for variations in sample extraction, cleanup, and instrument response.

Principle

The methodology is based on solvent extraction of PAHs from a soil sample, followed by sample cleanup and analysis by GC-MS.[3][4] A known amount of the internal standard, this compound, is added to the soil sample before the extraction process. This isotope dilution technique allows for the accurate quantification of target PAHs by comparing the response of the native PAH to its corresponding isotopically labeled analog. The use of an internal standard that is chemically similar to the analytes of interest but has a different mass-to-charge ratio (m/z) allows for compensation of analyte loss during sample preparation and analysis. While other deuterated PAHs such as naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12 are also commonly used, this note focuses on the application of this compound.[5]

Experimental Protocols

Sample Preparation and Extraction

Several extraction techniques can be employed, including Soxhlet, ultrasonic, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. The Soxhlet extraction method is described below as a widely used and effective technique.

Materials:

-

10-20 g of homogenized soil sample

-

Anhydrous sodium sulfate

-

This compound internal standard solution (concentration to be determined based on expected PAH levels)

-

Dichloromethane (DCM) and Acetone (1:1, v/v)

-

Soxhlet extraction apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Cellulose extraction thimble

-

Nitrogen evaporator

Procedure:

-

Accurately weigh approximately 10-20 g of the homogenized soil sample into a beaker.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add anhydrous sodium sulfate to the soil and mix until the sample is free-flowing to remove moisture.

-

Transfer the dried sample into a cellulose extraction thimble and place it in the Soxhlet extractor.

-

Add the DCM:Acetone (1:1) solvent mixture to the round-bottom flask.

-

Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.

Sample Cleanup

A cleanup step is often necessary to remove interfering compounds from the sample extract.

Materials:

-

Silica gel column

-

Dichloromethane (DCM)

-

Hexane

-

Glass wool

Procedure:

-

Prepare a silica gel column by packing a glass column with activated silica gel, topped with a layer of anhydrous sodium sulfate.

-

Pre-elute the column with hexane.

-

Load the concentrated extract onto the column.

-

Elute the PAHs with a mixture of DCM and hexane.

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for PAH analysis (e.g., Agilent DB-5ms)

GC-MS Conditions (Typical):

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 300°C at 10°C/min

-

Hold at 300°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Quantification: Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the this compound internal standard.

Data Presentation

The following table summarizes the target PAHs for quantification and typical performance data that can be expected with this method.

| Analyte | Abbreviation | Molecular Weight ( g/mol ) | Typical Recovery (%) | Typical RSD (%) |

| Naphthalene | NAP | 128.17 | 70-120 | <20 |

| Acenaphthylene | ANY | 152.20 | 70-120 | <20 |

| Acenaphthene | ANA | 154.21 | 70-120 | <20 |

| Fluorene | FLU | 166.22 | 70-120 | <20 |

| Phenanthrene | PHE | 178.23 | 70-120 | <20 |

| Anthracene | ANT | 178.23 | 70-120 | <20 |

| Fluoranthene | FLA | 202.25 | 80-120 | <20 |

| Pyrene | PYR | 202.25 | 80-120 | <20 |

| Benz[a]anthracene | BaA | 228.29 | 80-120 | <20 |

| Chrysene | CHR | 228.29 | 80-120 | <20 |

| Benzo[b]fluoranthene | BbF | 252.31 | 80-120 | <20 |

| Benzo[k]fluoranthene | BkF | 252.31 | 80-120 | <20 |

| Benzo[a]pyrene | BaP | 252.31 | 80-120 | <20 |

| Indeno[1,2,3-cd]pyrene | IPY | 276.33 | 80-120 | <20 |

| Dibenz[a,h]anthracene | DBA | 278.35 | 80-120 | <20 |

| Benzo[ghi]perylene | BGP | 276.33 | 80-120 | <20 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of PAHs in soil.

Caption: Experimental workflow for PAH quantification in soil.

Conclusion

The described method provides a reliable and accurate approach for the quantification of 16 priority PAHs in soil samples. The use of this compound as an internal standard is a critical component of the methodology, ensuring high-quality data by correcting for potential analytical errors. This application note serves as a comprehensive guide for researchers and scientists involved in environmental analysis and contamination assessment.

References

- 1. Benzo(E)Pyrene | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzo[a]pyrene | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Application Note: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Water Samples Using Isotope Dilution GC-MS with Benzo(e)pyrene-d12

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are pervasive environmental pollutants, often originating from the incomplete combustion of organic materials such as coal, oil, and gasoline. Several PAHs are classified as carcinogenic or mutagenic, making their detection and quantification in environmental matrices like water a critical concern for public health and environmental monitoring. The U.S. Environmental Protection Agency (EPA) has identified 16 specific PAHs as priority pollutants for monitoring.

This application note details a robust and sensitive method for the quantitative analysis of PAHs in water samples. The methodology utilizes solid-phase extraction (SPE) for sample preconcentration, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. To ensure high accuracy and precision, the method employs an isotope dilution technique with Benzo(e)pyrene-d12 as an internal standard. This approach effectively compensates for potential analyte losses during sample preparation and analysis, providing more reliable data.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are crucial for accurate PAH analysis.

-

Collection: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps to prevent photodegradation and contamination.

-

Dechlorination: If the water sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter of sample to quench the chlorine.

-

Preservation: Acidify the sample to a pH of less than 2 with sulfuric acid.

-

Storage: Store the samples refrigerated at 4°C and protected from light until extraction. Samples should be extracted within 7 days of collection and analyzed within 40 days of extraction.

Sample Preparation and Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the preconcentration of PAHs from water samples, offering advantages such as high recovery rates, reduced solvent consumption, and elimination of emulsions often encountered with liquid-liquid extraction.

-

Materials:

-

C18 SPE cartridges

-

SPE vacuum manifold

-

Dichloromethane (DCM), pesticide grade or equivalent

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Nitrogen gas, high purity

-

-

Internal Standard Spiking:

-

Prior to extraction, spike each 1-liter water sample with a known amount of this compound solution in a water-miscible solvent like methanol. A typical spiking concentration is 100 ng/mL. Allow the sample to equilibrate for a period of time, which can range from 5 to 24 hours depending on the water solubility of the PAHs, to ensure proper partitioning between the isotope spike and the aqueous matrix.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 10 mL of dichloromethane.

-

Condition the cartridges with 10 mL of methanol.

-

Equilibrate the cartridges with 20 mL of reagent water, ensuring the sorbent does not go dry.

-

-

Sample Loading:

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

-

Washing and Drying:

-

After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any interfering substances.

-

Dry the cartridge under a full vacuum for 10-20 minutes to remove residual water.

-

-

Elution:

-

Elute the trapped PAHs from the cartridge with two 5 mL portions of dichloromethane into a collection vial.

-

-

Concentration:

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas in a warm water bath. Exchange the solvent to acetonitrile if required for the analytical instrumentation.

-

GC-MS Analysis

Gas chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity for the analysis of complex PAH mixtures.

-

Instrumentation:

-

Gas chromatograph with a capillary column suitable for PAH analysis (e.g., DB-5ms or equivalent).

-

Mass spectrometer detector capable of operating in Selected Ion Monitoring (SIM) mode.

-

-

GC Conditions (Typical):

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program: 60°C for 1 min, ramp at 10°C/min to 320°C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for each target PAH and this compound.

-

Data Presentation

Quantitative data for method performance should be established through validation studies. The following tables provide examples of expected performance data.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

| Analyte | MDL (ng/L) | LOQ (ng/L) |

| Naphthalene | 0.5 | 1.5 |

| Acenaphthylene | 0.3 | 1.0 |

| Acenaphthene | 0.3 | 1.0 |

| Fluorene | 0.2 | 0.6 |

| Phenanthrene | 0.2 | 0.6 |

| Anthracene | 0.2 | 0.6 |

| Fluoranthene | 0.1 | 0.3 |

| Pyrene | 0.1 | 0.3 |

| Benzo(a)anthracene | 0.1 | 0.3 |

| Chrysene | 0.1 | 0.3 |

| Benzo(b)fluoranthene | 0.1 | 0.3 |

| Benzo(k)fluoranthene | 0.1 | 0.3 |

| Benzo(a)pyrene | 0.1 | 0.3 |

| Indeno(1,2,3-cd)pyrene | 0.2 | 0.6 |

| Dibenzo(a,h)anthracene | 0.2 | 0.6 |

| Benzo(g,h,i)perylene | 0.2 | 0.6 |

Table 2: Recovery and Precision Data from Spiked Water Samples (n=7)

| Analyte | Spiked Conc. (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Naphthalene | 50 | 92 | 6.8 |

| Acenaphthene | 50 | 95 | 5.2 |

| Fluorene | 50 | 98 | 4.5 |

| Phenanthrene | 50 | 101 | 3.9 |

| Anthracene | 50 | 99 | 4.1 |

| Fluoranthene | 50 | 105 | 3.5 |

| Pyrene | 50 | 103 | 3.8 |

| Benzo(a)anthracene | 50 | 102 | 4.0 |

| Chrysene | 50 | 97 | 5.5 |

| Benzo(b)fluoranthene | 50 | 96 | 6.1 |

| Benzo(k)fluoranthene | 50 | 94 | 6.3 |

| Benzo(a)pyrene | 50 | 98 | 5.0 |

| Indeno(1,2,3-cd)pyrene | 50 | 91 | 7.2 |

| Dibenzo(a,h)anthracene | 50 | 89 | 7.8 |

| Benzo(g,h,i)perylene | 50 | 90 | 7.5 |

Recovery rates of 94% to 105% have been reported for the 16 EPA priority PAHs using an isotope dilution protocol.

Table 3: Calibration Curve Data

| Analyte | Calibration Range (ng/L) | Correlation Coefficient (r²) |

| All PAHs | 1 - 500 | > 0.995 |

Mandatory Visualization

Application Note: Preparation of Benzo(e)pyrene-d12 Standard Solutions for Analytical Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of primary stock, intermediate, and working standard solutions of Benzo(e)pyrene-d12. This compound, a deuterated polycyclic aromatic hydrocarbon (PAH), is commonly used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) for the detection of PAHs. Due to the carcinogenic nature of Benzo(e)pyrene, this protocol emphasizes critical safety procedures to minimize exposure and ensure laboratory safety.[1]

Critical Safety Precautions

This compound is classified as a carcinogen and must be handled with extreme care.[1] All procedures must be performed in a designated area for handling carcinogens, inside a certified chemical fume hood, to prevent inhalation of dust or vapors.[2]

-

Personal Protective Equipment (PPE): A fully fastened lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile) are mandatory. Disposable gloves should be discarded immediately after use.

-

Handling: Use mechanical pipetting aids for all liquid transfers; mouth pipetting is strictly prohibited. Work surfaces should be covered with absorbent, plastic-backed paper to contain any spills.

-

Storage: Store this compound in a clearly labeled, sealed container within a secondary containment vessel (e.g., a paint can). The storage location, such as a refrigerator or cabinet, must be in a secure area and labeled with a "Danger – Chemical Carcinogen" warning sign.

-

Disposal: All contaminated materials, including gloves, pipette tips, and disposable bench paper, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of this material down the drain.

-

Decontamination: After handling, thoroughly wash hands and arms with soap and water. Decontaminate all work surfaces and equipment with an appropriate solvent.

Materials and Reagents

-

This compound (C₂₀D₁₂, MW: 264.38 g/mol ), solid

-

Acetonitrile (CH₃CN), HPLC Grade or equivalent

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (10 mL, 50 mL, 100 mL)

-

Calibrated micropipettes (e.g., 10-100 µL, 100-1000 µL)

-

Amber glass vials with Teflon-lined caps for storage

-

Spatula

-

Weighing paper

-

Chemical fume hood

-

Vortex mixer

Experimental Protocol: Preparation of Standard Solutions

This protocol outlines the steps to prepare a high-concentration primary stock solution, an intermediate stock solution, and a series of lower-concentration working standards for creating a calibration curve.

Protocol 1: Preparation of Primary Stock Solution (100 µg/mL)

-

Weighing: Inside a chemical fume hood, carefully weigh approximately 1.0 mg of this compound solid onto weighing paper using an analytical balance. Record the exact weight.

-

Dissolving: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

-

Solubilization: Add approximately 7-8 mL of acetonitrile to the flask. Gently swirl or vortex the flask until the solid is completely dissolved.

-

Dilution to Volume: Once dissolved, bring the flask to the final 10 mL volume with acetonitrile. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Calculation: Calculate the precise concentration of the primary stock solution using the following formula:

Concentration (µg/mL) = (Mass of this compound in mg / 10 mL) * 1000

-

Storage: Transfer the solution to a labeled amber glass vial and store it in a designated, secure refrigerator at 4°C, protected from light.

Protocol 2: Preparation of Intermediate Stock Solution (10 µg/mL)

-

Allow the Primary Stock Solution to equilibrate to room temperature.

-

Using a calibrated micropipette, transfer 1.0 mL of the 100 µg/mL Primary Stock Solution into a 10 mL Class A volumetric flask.

-

Dilute to the mark with acetonitrile.

-

Cap the flask and invert it 15-20 times to ensure thorough mixing. This creates an intermediate stock solution of 10 µg/mL (or 10,000 ng/mL).

-

Transfer to a labeled amber glass vial for storage as described previously.

Protocol 3: Preparation of Working Standard Solutions

Working standards are prepared by diluting the 10 µg/mL Intermediate Stock Solution to achieve the desired concentrations for the analytical calibration curve. The following table provides an example dilution series.

-

Allow the Intermediate Stock Solution to equilibrate to room temperature.

-

Label a series of 10 mL volumetric flasks for each working standard.

-

Using calibrated micropipettes, add the specified volume of the 10 µg/mL intermediate stock to each flask as detailed in Table 1.

-

Dilute each flask to the 10 mL mark with acetonitrile.

-

Cap and invert each flask 15-20 times to ensure homogeneity.

-

Transfer each working standard to a separate, clearly labeled amber vial. These solutions are now ready for analysis.

Data Presentation

Table 1: Example Dilution Scheme for this compound Working Standards

| Working Standard ID | Target Concentration (ng/mL) | Volume of Intermediate Stock (10 µg/mL) to Add | Final Volume (mL) |

| WS-1 | 5 | 5 µL | 10 |

| WS-2 | 10 | 10 µL | 10 |

| WS-3 | 50 | 50 µL | 10 |

| WS-4 | 100 | 100 µL | 10 |

| WS-5 | 250 | 250 µL | 10 |

| WS-6 | 500 | 500 µL | 10 |

Visualizations

Caption: Workflow for the preparation of this compound standard solutions.

Caption: Hierarchical relationship of the standard solution dilution series.

References

Application of Benzo(e)pyrene-d12 in Toxicology Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Benzo(e)pyrene-d12 (BeP-d12) in toxicology studies. BeP-d12 serves as an essential internal standard for the accurate quantification of its non-deuterated counterpart, Benzo(e)pyrene (BeP), a polycyclic aromatic hydrocarbon (PAH) with known cocarcinogenic and anticarcinogenic properties. The methodologies outlined are critical for researchers in environmental health, carcinogenesis, and drug metabolism to precisely assess exposure and metabolic fate of BeP.

Introduction to Benzo(e)pyrene in Toxicology

Benzo(e)pyrene (BeP) is a five-ring polycyclic aromatic hydrocarbon that is a constituent of coal tar and is formed during the incomplete combustion of organic materials.[1] While not considered a potent standalone carcinogen, BeP is a significant modulator of the carcinogenicity of other PAHs. For instance, it can act as a cocarcinogen with the highly potent Benzo(a)pyrene (BaP) but can also exhibit anticarcinogenic effects when co-administered with 7,12-dimethylbenz(a)anthracene (DMBA).[2] This dual role underscores the importance of accurately quantifying its presence and metabolism in toxicological assessments. BeP is metabolized by cytochrome P450 enzymes to various hydroxylated and conjugated metabolites.[3][4] Unlike BaP, BeP shows little to no metabolism in the bay region, which is a key activation pathway for the carcinogenicity of many PAHs.[3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core application of BeP-d12 in toxicology is as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for quantitative analysis due to its high precision and accuracy. The principle relies on adding a known amount of the isotopically labeled standard (BeP-d12) to a sample before any extraction or cleanup steps. The labeled standard is chemically identical to the native analyte (BeP) and thus behaves identically during sample processing. Any loss of the native analyte during the procedure will be accompanied by a proportional loss of the labeled standard. The mass spectrometer can differentiate between the native and labeled compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the native analyte to the isotopically labeled internal standard, the initial concentration of the native analyte in the sample can be determined with high accuracy, correcting for matrix effects and procedural losses.

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicological assessment of Benzo(e)pyrene.

Table 1: Effects of Benzo(e)pyrene on the Metabolism of Other PAHs in Hamster Embryo Cells

| Co-administered PAH | Effect of BeP on PAH Metabolism | Observed Change in Metabolite Profile | Impact on Mutagenesis |

| Benzo(a)pyrene (BaP) | Inhibition of secondary oxidation of BaP-diols | Increased proportions of trans-7,8-dihydro-7,8-dihydroxybenzo(a)pyrene and trans-9,10-dihydro-9,10-dihydroxybenzo(a)pyrene | No effect on BaP-induced mutation frequencies |

| 7,12-dimethylbenz(a)anthracene (DMBA) | Inhibition of DMBA metabolism | Decreased proportion of water-soluble metabolites; Increased proportions of trans-8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz(a)anthracene and trans-3,4-dihydro-3,4-dihydroxy-7,12-dimethylbenz(a)anthracene | Inhibition of DMBA-induced mutagenesis by up to 10-fold |

Table 2: Major Metabolites of Benzo(e)pyrene in Hamster Embryo Cells

| Metabolite | Relative Abundance |

| 4,5-dihydro-4,5-dihydroxy B[e]P | Major identified metabolite |

| Glucuronide conjugate of 3-OH-B[e]P | Major identified metabolite |

| Glucuronide conjugate of 4,5-dihydro-4,5-dihydroxy B[e]P | Major identified metabolite |

| 9,10-dihydro-9,10-dihydroxy-B[e]P | Little to no detection (<0.2% of ethyl acetate-soluble metabolites) |

Experimental Protocols

Protocol for Quantification of Benzo(e)pyrene in Biological Tissues using GC-MS and this compound Internal Standard

This protocol describes the general procedure for the extraction and quantification of BeP in biological tissues (e.g., liver, lung) using gas chromatography-mass spectrometry (GC-MS) with BeP-d12 as an internal standard.

Materials:

-

Biological tissue sample

-

This compound (internal standard solution of known concentration in a suitable solvent like isooctane)

-

Solvents: Hexane, Dichloromethane, Acetone (all high purity, suitable for GC-MS)

-

Anhydrous Sodium Sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., Silica gel)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1-2 g of the tissue sample.

-

Homogenize the tissue in a suitable volume of deionized water.

-

Spike the homogenate with a known amount of the this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected BeP concentration in the samples.

-

Allow the sample to equilibrate for 30 minutes.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding a mixture of hexane and acetone (e.g., 1:1 v/v) to the homogenized sample.

-

Vortex or shake vigorously for 15-20 minutes.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully collect the organic (upper) layer.

-

Repeat the extraction step twice more with fresh solvent.

-

Pool the organic extracts.

-

-

Drying and Concentration:

-

Pass the pooled organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

Cleanup:

-

Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

-

Condition a silica gel SPE cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent like hexane to elute aliphatic compounds.

-

Elute the PAH fraction, including BeP and BeP-d12, with a more polar solvent mixture, such as dichloromethane:hexane (e.g., 1:1 v/v).

-

Concentrate the eluted fraction to a final volume of approximately 100 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system.

-

Use a temperature program that allows for the separation of BeP from other PAHs. A typical program might be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/minute.

-

Hold at 300°C for 10 minutes.

-

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Monitor the following ions:

-

For Benzo(e)pyrene (BeP): m/z 252 (quantification ion), 250, 126 (qualifier ions).

-

For this compound (BeP-d12): m/z 264 (quantification ion), 260, 132 (qualifier ions).

-

-

-

Quantification:

-

Generate a calibration curve using standards containing known concentrations of native BeP and a constant concentration of BeP-d12.

-

Plot the ratio of the peak area of BeP (m/z 252) to the peak area of BeP-d12 (m/z 264) against the concentration of BeP.

-

Calculate the concentration of BeP in the samples by comparing the measured peak area ratio to the calibration curve.

-

Protocol for In Vitro Metabolism Study of Benzo(e)pyrene using Cell Cultures

This protocol outlines a general method to study the metabolism of BeP in a cell culture system, such as hamster embryo cells or human cell lines (e.g., HepG2).

Materials:

-

Cultured cells in appropriate well plates or flasks

-

Benzo(e)pyrene (native compound)

-

Cell culture medium and supplements

-

Solvents for extraction (e.g., Ethyl acetate)

-

HPLC system with UV and/or fluorescence detection, or LC-MS system

-

This compound for use as an internal standard if LC-MS is used for quantification.

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells at a suitable density and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

-

Prepare a stock solution of BeP in a suitable solvent like DMSO.

-

Treat the cells with a final concentration of BeP in the cell culture medium (e.g., 1-10 µM). Include a vehicle control (DMSO only).

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

-

Sample Collection:

-

After incubation, collect the cell culture medium.

-

Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells to collect the intracellular fraction.

-

-

Extraction of Metabolites:

-

Spike the collected medium and cell lysate with the BeP-d12 internal standard if using LC-MS.

-

Extract the metabolites from the aqueous medium and cell lysate using a solvent like ethyl acetate.

-

Repeat the extraction three times.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

-

-

Analysis of Metabolites:

-

Analyze the extracted samples by HPLC or LC-MS.

-

Use a C18 reverse-phase column for separation.

-

A gradient elution with a mobile phase consisting of water and methanol or acetonitrile is typically used.

-

Monitor for known BeP metabolites (e.g., dihydrodiols, phenols, and their conjugates) using UV, fluorescence, or mass spectrometric detection.

-

Identify and quantify the metabolites by comparing their retention times and mass spectra to authentic standards.

-

Visualizations

Caption: Workflow for BeP quantification.

Caption: Simplified metabolic pathway of BeP.

References

- 1. Benzo(E)Pyrene | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzo(e)pyrene-induced alterations in the metabolic activation of benzo(a)pyrene and 7,12-dimethylbenz(a)anthracene by hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time course of metabolism of benzo[e]pyrene by hamster embryo cells and the effect of chemical modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Benzo(e)pyrene-d12

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Benzo(e)pyrene-d12 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: I am experiencing consistently low recovery of my internal standard, this compound. What are the most common causes?

A: Low recovery of this compound, a common internal standard for polycyclic aromatic hydrocarbon (PAH) analysis, can stem from several stages of the experimental workflow. The most frequent culprits include:

-

Sample Preparation and Extraction: Inefficient extraction from the sample matrix, analyte loss during solvent evaporation, or degradation of the standard.

-

Cleanup Procedures: Loss of the analyte during solid-phase extraction (SPE) or other cleanup steps.

-

Instrumental Analysis: Issues within the gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) system, such as active sites in the inlet or column.

-

Matrix Effects: Complex sample matrices can interfere with the extraction and detection of this compound.[1][2]

2. Q: My sample matrix is complex (e.g., fatty tissue, soil). How can I improve the extraction efficiency of this compound?

A: Complex matrices often require more rigorous extraction methods. Consider the following:

-

Choice of Extraction Technique: For solid samples, methods like Soxhlet extraction, microwave-assisted extraction (MAE)[3], or accelerated solvent extraction (ASE) can be more effective than simple sonication. For liquid samples with high lipid content, a liquid-liquid extraction (LLE) followed by a cleanup step is often necessary.

-

Solvent Selection: A combination of polar and non-polar solvents can be effective. For instance, a mixture of hexane and acetone (1:1, v/v) has been shown to be efficient for extracting PAHs from fish tissue.[4] Acetonitrile is another effective solvent for various sample types.[5]

-

Sample Pre-treatment: For high-fat samples, a saponification step (alkali digestion) can break down lipids and improve the release of PAHs.

3. Q: I suspect my cleanup step is causing the loss of this compound. What can I do?

A: Analyte loss during cleanup is a common issue. Here are some troubleshooting steps:

-

SPE Cartridge Selection: Ensure the sorbent chemistry of your SPE cartridge is appropriate for PAHs. Common choices include silica, Florisil, or polymeric sorbents. The use of certain materials in cartridges, like polyethylene frits, has been anecdotally linked to the loss of deuterated PAHs.

-

Elution Solvent: The elution solvent must be strong enough to desorb this compound from the sorbent. A solvent like dichloromethane or a mixture of hexane and dichloromethane is typically used.

-

Drying Step: For aqueous samples extracted using SPE, ensuring the cartridge is thoroughly dried before elution is critical. Residual water can significantly reduce the recovery of hydrophobic compounds like this compound.

4. Q: Could the low recovery be due to the stability of the this compound standard itself?

A: Yes, the stability of the standard solution is a critical factor.

-

Solvent Choice for Stock Solutions: While acetone is commonly used, some users have reported better stability of this compound in methanol.

-

Storage Conditions: Store stock and working solutions in amber vials to protect them from light, as PAHs are susceptible to photodegradation. Minimize evaporation by using vials with secure caps, such as those with mininert valves.

-

Verification of Standard Concentration: Regularly verify the concentration of your spiking solution to ensure it has not degraded or concentrated due to solvent evaporation.

Quantitative Data on PAH Recovery

The following table summarizes recovery data for PAHs, including Benzo(a)pyrene (a close analog to this compound), from various studies and methods. This data can help you benchmark your own recovery rates.

| Analyte | Sample Matrix | Extraction Method | Cleanup Method | Average Recovery (%) | Reference |

| Benzo[a]pyrene | Fish Tissue | Soxhlet (Hexane:Acetone) | Gel Permeation Chromatography | 70-108 | |

| Benzo[a]pyrene | Yerba Maté Tea | Accelerated Solvent Extraction | Not Specified | 95.7-101.9 | |

| Benzo[a]pyrene | Home Meal Replacement | Microwave Extraction | Not Specified | 81.09-116.42 | |

| Benzo[a]pyrene | Plant Material | Nitrogen Evaporation | Solid-Phase Extraction | 83.8 | |

| Benzo[a]pyrene | Bread | QuEChERS | d-SPE | 95-120 |

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Solid Samples

This protocol is adapted from a method developed for the extraction of PAHs from wood samples.

-

Sample Preparation: Homogenize the solid sample to a fine powder.

-

Spiking: Accurately weigh a portion of the homogenized sample (e.g., 1-2 grams) into a microwave extraction vessel. Spike with a known amount of this compound standard solution.

-

Solvent Addition: Add a suitable extraction solvent, such as acetonitrile, to the vessel, ensuring the sample is fully submerged.

-

Microwave Extraction: Seal the vessel and place it in the microwave extraction system. Set the temperature and time parameters (e.g., 100°C for 15 minutes). These parameters may need to be optimized for your specific sample matrix.

-

Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract to remove any solid particles.

-

Analysis: The extract can often be analyzed directly by HPLC or GC-MS without a separate cleanup step.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound

This is a general protocol for cleaning up sample extracts containing PAHs.

-

Cartridge Conditioning: Condition a silica gel SPE cartridge (e.g., 500 mg) by passing a non-polar solvent like hexane through it. Do not allow the cartridge to go dry.

-

Sample Loading: Dissolve the sample extract in a small volume of a non-polar solvent (e.g., hexane) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., hexane) to remove interfering compounds.

-

Elution: Elute the this compound and other PAHs with a stronger solvent, such as a mixture of hexane and dichloromethane.

-

Solvent Evaporation: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for instrumental analysis.

Visualizing the Troubleshooting Process

A diagram illustrating the interplay of sample, method, and analyte characteristics that can impact recovery.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of the extraction of polycyclic aromatic hydrocarbons from wood samples by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Optimization of a Low Volume Extraction Method to Determine Polycyclic Aromatic Hydrocarbons in Aerosol Samples [frontiersin.org]

Technical Support Center: Optimizing Benzo(e)pyrene-d12 Internal Standard Concentration

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzo(e)pyrene-d12 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?

A1: The optimal concentration of this compound depends on the sample matrix, the expected concentration range of the target analytes, and the sensitivity of the analytical instrument (e.g., GC-MS, LC-MS). A general guideline is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the target analytes. This ensures a stable and reproducible signal that is not so high as to cause detector saturation, nor so low as to be affected by instrument noise.

Q2: How do I prepare a stock solution of this compound?